Cas no 51676-76-7 (2,4-Dichloro-3-methyl-1,5-dinitrobenzene)
2,4-Dichloro-3-methyl-1,5-dinitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichloro-3-methyl-1,5-dinitrobenzene
- Benzene,2,4-dichloro-3-methyl-1,5-dinitro
- MFCD08582840
- BS-24883
- DB-302339
- JPOQYGXPWJDBLY-UHFFFAOYSA-N
- AB6986
- CS-0205221
- 51676-76-7
- Benzene, 2,4-dichloro-3-methyl-1,5-dinitro-
- 2,6-dichloro-3,5-dinitrotoluene
- SCHEMBL2098784
- DTXSID80347268
- STK272295
- 2,4-Dichloro-3-methyl-1,5-dinitrobenzene #
- AKOS003394920
- BCA67676
-
- MDL: MFCD08582840
- Inchi: 1S/C7H4Cl2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3
- InChI Key: JPOQYGXPWJDBLY-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1C)Cl)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 249.95500
- Monoisotopic Mass: 249.9548120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- PSA: 91.64000
- LogP: 4.16460
2,4-Dichloro-3-methyl-1,5-dinitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,4-Dichloro-3-methyl-1,5-dinitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D437870-100mg |
2,4-Dichloro-3-Methyl-1,5-Dinitrobenzene |
51676-76-7 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D437870-500mg |
2,4-Dichloro-3-Methyl-1,5-Dinitrobenzene |
51676-76-7 | 500mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D437870-1g |
2,4-Dichloro-3-Methyl-1,5-Dinitrobenzene |
51676-76-7 | 1g |
$ 185.00 | 2022-06-05 | ||
| Chemenu | CM344436-1g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | 95%+ | 1g |
$79 | 2022-06-11 | |
| Chemenu | CM344436-5g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | 95%+ | 5g |
$329 | 2022-06-11 | |
| Chemenu | CM344436-10g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | 95%+ | 10g |
$600 | 2022-06-11 | |
| ChemScence | CS-0205221-1g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | ≥98.0% | 1g |
$72.0 | 2022-04-27 | |
| ChemScence | CS-0205221-5g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | ≥98.0% | 5g |
$300.0 | 2022-04-27 | |
| ChemScence | CS-0205221-10g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | ≥98.0% | 10g |
$547.0 | 2022-04-27 | |
| abcr | AB450929-1 g |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene |
51676-76-7 | 1g |
€233.40 | 2023-04-22 |
2,4-Dichloro-3-methyl-1,5-dinitrobenzene Suppliers
2,4-Dichloro-3-methyl-1,5-dinitrobenzene Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2,4-Dichloro-3-methyl-1,5-dinitrobenzene
Comprehensive Analysis of 2,4-Dichloro-3-methyl-1,5-dinitrobenzene (CAS No. 51676-76-7): Properties, Applications, and Industry Insights
2,4-Dichloro-3-methyl-1,5-dinitrobenzene (CAS No. 51676-76-7) is a specialized organic compound with a unique molecular structure, combining chloro, methyl, and nitro functional groups. This aromatic nitro compound has garnered attention in industrial and research sectors due to its distinct chemical properties. The compound's dinitrobenzene backbone contributes to its stability, while the chloro-methyl substitutions enhance its reactivity in targeted applications.
In recent years, the demand for high-performance intermediates like 2,4-Dichloro-3-methyl-1,5-dinitrobenzene has surged, driven by advancements in agrochemical formulations and dye synthesis. Researchers frequently search for "nitroaromatic compounds solubility" or "chlorinated benzene derivatives uses," reflecting growing interest in its physicochemical behavior. The compound's low water solubility and moderate polarity make it suitable for organic-phase reactions, a feature often queried in synthetic chemistry forums.
From an environmental perspective, studies on "biodegradation of nitroaromatics" highlight the importance of understanding this compound's ecological footprint. While 2,4-Dichloro-3-methyl-1,5-dinitrobenzene demonstrates photostability under normal conditions, its metabolic pathways in soil microorganisms remain an active research area. This aligns with industry trends toward green chemistry alternatives, where users frequently search for "eco-friendly nitro compound substitutes."
The compound's crystallographic data (often searched as "X-ray structure of dinitrobenzene derivatives") reveals a planar aromatic ring with steric hindrance from the methyl group, influencing its reaction kinetics. Analytical techniques like HPLC analysis of chloronitrobenzenes are commonly employed for purity verification, addressing quality concerns raised in pharmaceutical intermediate applications.
Industrial queries about "large-scale production of methyl-dinitrobenzenes" underscore its commercial relevance. The two-step nitration-chlorination synthesis process involves careful temperature control to prevent isomer formation—a technical challenge frequently discussed in process chemistry circles. Recent patents have focused on optimizing catalyst systems for improved yield selectivity of this compound.
Safety data sheets often prompt searches for "handling precautions for chlorinated nitro compounds." While not classified as hazardous under standard conditions, proper ventilation requirements and PPE guidelines remain critical discussion points in industrial safety forums. The compound's thermal decomposition products are another area of technical interest, particularly for waste treatment considerations.
Emerging applications in electronic materials have sparked new research directions. The compound's electron-withdrawing groups show potential in organic semiconductor development, responding to searches about "nitroaromatics in OLED technology." This aligns with the broader market shift toward flexible electronics, where aromatic building blocks play increasingly important roles.
Regulatory compliance remains a key concern, with frequent searches for "REACH registration status of 51676-76-7." The compound's environmental persistence parameters and toxicity profile are regularly updated in chemical databases, influencing its global trade patterns. These factors contribute to ongoing discussions about sustainable chemical manufacturing practices.
From a market perspective, 2,4-Dichloro-3-methyl-1,5-dinitrobenzene serves as a value-added intermediate in specialty chemical supply chains. Procurement specialists often search for "reliable suppliers of dinitrobenzene derivatives" or "custom synthesis of chloronitro compounds," reflecting its niche but essential role in fine chemical production networks.
Future research directions may explore the compound's potential in catalysis and energy storage systems, responding to growing interest in "nitroaromatics for battery applications." As analytical techniques advance, studies on its molecular interactions and supramolecular behavior could unlock new functionalities for this versatile chemical building block.
51676-76-7 (2,4-Dichloro-3-methyl-1,5-dinitrobenzene) Related Products
- 3970-40-9(2-Chloro-3-nitrotoluene)
- 18905-50-5(2-Chloro-1-methyl-3,5-dinitrobenzene)
- 29682-46-0(2,6-Dichloro-3-nitrotoluene)
- 89-60-1(4-Chloro-3-nitrotoluene)
- 6950-45-4(1,1'-Biphenyl,2,2',4,4',6,6'-hexachloro-3,3'-dimethyl-5,5'-dinitro-)
- 13790-14-2(Benzene,1,3-dichloro-4-methyl-2-nitro-)
- 5264-65-3(4-Chloro-3,5-dinitrotoluene)
- 88515-93-9(Benzene, 2-chloro-5-[(4-chloro-3-nitrophenyl)methyl]-1-methyl-3-nitro-)
- 64863-10-1(3-Chloro-2-methyl-4-nitroaniline)
- 7149-77-1(1,5-Dichloro-2-methyl-4-nitrobenzene)